molecular formula C6H9N3O2 B13073980 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol

2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol

Cat. No.: B13073980
M. Wt: 155.15 g/mol
InChI Key: SPSORJZRALNMLM-UHFFFAOYSA-N
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Description

2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C6H9N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol typically involves the reaction of 5-aminopyrimidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Ring Closure: The starting material, 5-aminopyrimidine, undergoes a ring closure reaction.

    Aromatization: The intermediate product is then aromatized to form the pyrimidine ring.

    Substitution: Ethylene oxide is introduced to the reaction mixture, leading to the substitution of the hydroxyl group with the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A closely related compound with similar structural features.

    2-Aminopyridine: Another related compound with a pyridine ring instead of a pyrimidine ring.

    Isocytosine: A derivative of cytosine with similar biological activities.

Uniqueness

2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is unique due to its specific structure, which allows it to interact with a variety of molecular targets

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(5-aminopyrimidin-4-yl)oxyethanol

InChI

InChI=1S/C6H9N3O2/c7-5-3-8-4-9-6(5)11-2-1-10/h3-4,10H,1-2,7H2

InChI Key

SPSORJZRALNMLM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)OCCO)N

Origin of Product

United States

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